CCR3 antagonist 1

説明

CCR3 antagonist 1 is a potent antagonist of CCR3, a chemokine receptor . It is highly potent and selective, displaying 250-fold selectivity for CCR3 vs. CXCR1, CXCR2, CCR1, and CCR7 receptors . It is a potent inhibitor of Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils . It is used for research in immunologic and inflammatory diseases .

Molecular Structure Analysis

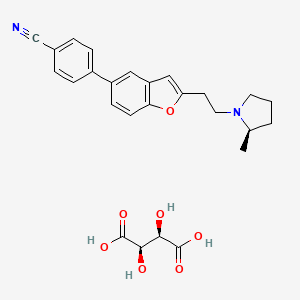

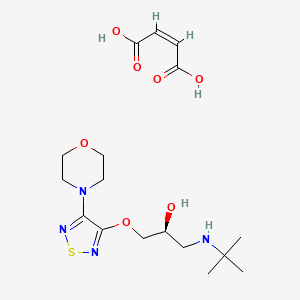

The molecular structure of CCR3 antagonist 1 is complex and involves various chemical interactions . The chemical name is N-Benzoyl-4-nitro-L-phenylalanine ethyl ester . The molecular weight is 342.35 and the molecular formula is C18H18N2O5 .

Physical And Chemical Properties Analysis

CCR3 antagonist 1 is a solid substance . It is soluble in DMSO to 100 mM and in ethanol to 25 mM . The compound should be stored at +4°C and can be stored for up to 12 months .

科学的研究の応用

Role in Treating Allergic Disorders

CCR3 antagonists, such as CCR3 Antagonist 1, have been extensively studied for their role in treating allergic disorders. The expression of CC chemokine receptor 3 (CCR3) is primarily found in eosinophils, which play a crucial role in allergic diseases. Consequently, targeting CCR3 with antagonists is considered a logical strategy for developing treatments for eosinophil-associated inflammatory disorders like asthma. CCR3 is also found in basophils, mast cells, airway epithelial cells, and a subpopulation of T-helper 2 lymphocytes, further highlighting its significance in allergy-related research (Naya & Saeki, 2004).

Structure-Activity Relationships (SAR)

There has been substantial research into the structure–activity relationships (SAR) of small molecule CCR3 antagonists. This includes various chemical classes like (bi)piperidine and piperazine derivatives, phenylalanine derivatives, morpholinyl derivatives, and others. The SAR studies are crucial for understanding how these antagonists interact with CCR3 and how their chemical structure influences their efficacy and potency (Willems & IJzerman, 2009).

Novel Peptide Nanoparticle-Biased Antagonists

Innovations in CCR3 antagonist design include the development of peptide nanoparticle-based inhibitors with a biased mode of action. These inhibitors are designed to block G protein signaling while promoting receptor internalization, potentially offering a more effective therapeutic approach by avoiding drug tolerance. This novel approach is being explored for its efficacy in blocking eosinophil recruitment and preventing airway hyperresponsiveness, particularly in asthma models (Grozdanovic et al., 2019).

Role in Neurodegenerative Diseases

Recent studies have explored the role of CCR3 antagonists in neurodegenerative diseases. For instance, a study utilizing a mouse model ofAlzheimer's disease investigated the effects of a brain-penetrable CCR3 antagonist, YM344031. The study found that treatment with this antagonist led to significant reductions in β-amyloid deposition, tau hyperphosphorylation, and synaptic loss in the forebrain. This was accompanied by a marked attenuation of microgliosis and astrogliosis, and an improvement in spatial learning and memory performance. These findings support the potential of CCR3 antagonism as a therapeutic strategy for Alzheimer's disease (Sui et al., 2019).

将来の方向性

The potential of CCR3 antagonist 1 in the treatment of various diseases is being explored. For instance, it has been used to alleviate eosinophil-associated immunological responses in a model of spontaneous chronic colitis . Another study suggests that it could enhance the analgesic properties of morphine and buprenorphine following nerve injury . These findings suggest that CCR3 antagonist 1 represents an interesting target for future investigations .

特性

IUPAC Name |

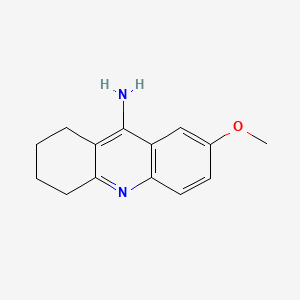

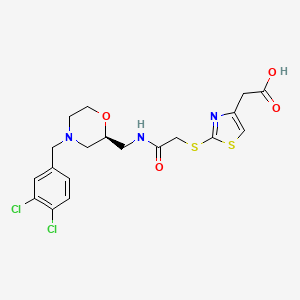

2-[2-[2-[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylamino]-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O4S2/c20-15-2-1-12(5-16(15)21)8-24-3-4-28-14(9-24)7-22-17(25)11-30-19-23-13(10-29-19)6-18(26)27/h1-2,5,10,14H,3-4,6-9,11H2,(H,22,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNXHODSIQDRT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CCR3 antagonist 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)

![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663386.png)

![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)